molecular formula C21H22F3N3O2 B2730949 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 946312-13-6

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2730949
CAS No.: 946312-13-6
M. Wt: 405.421
InChI Key: XZVDVTNBGQYTQS-UHFFFAOYSA-N
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Description

This compound is a bifunctional ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl chain to a 4-(trifluoromethyl)phenyl group. Ethanediamide bridges are known to confer conformational rigidity, which may optimize target engagement. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c1-27-12-2-3-15-13-14(4-9-18(15)27)10-11-25-19(28)20(29)26-17-7-5-16(6-8-17)21(22,23)24/h4-9,13H,2-3,10-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVDVTNBGQYTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the tetrahydroquinoline moiety using reagents such as trifluoromethylphenylboronic acid and palladium catalysts.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

  • N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9) This analog introduces a pyrrolidinyl group on the ethyl chain, adding a tertiary amine. The pyrrolidine enhances solubility via protonation at physiological pH and may increase blood-brain barrier permeability. However, steric hindrance from the cyclic amine could reduce binding affinity compared to the target compound’s simpler ethyl linker .

Heterocyclic Systems with Trifluoromethylphenyl Groups

  • N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) While structurally distinct (triarylmethane core vs. tetrahydroquinoline), T134 shares the CF₃-substituted phenyl group. The CF₃ group in both compounds likely enhances resistance to oxidative metabolism. However, T134’s planar triarylmethane structure may facilitate intercalation or DNA binding, unlike the target compound’s non-planar tetrahydroquinoline .
  • 1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3) This imidazopyridine derivative lacks the ethanediamide bridge but includes a chlorophenyl group. However, the absence of a CF₃ group may reduce metabolic stability .

Ethanediamide Derivatives with Varied Cores

  • 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) This quinoxaline-based ethanediamide analog replaces the tetrahydroquinoline with a fused quinoxaline-pyrimidine system. The increased aromaticity and sulfur atom may enhance redox activity or metal chelation, diverging from the target compound’s likely mechanism .

Comparative Analysis Table

Compound Class Key Structural Features Potential Advantages Limitations
Target Compound Tetrahydroquinoline, CF₃, ethanediamide Balanced lipophilicity, metabolic stability Unknown binding specificity
Pyrrolidinyl Analog Added pyrrolidine Improved solubility, BBB penetration Steric hindrance risks
Triarylmethane (T134) Planar core, CF₃ DNA/intercalation potential High planar toxicity risks
Imidazopyridine (cpd S3) Aromatic imidazopyridine, Cl Strong π-π interactions Lower metabolic stability
Quinoxaline Ethanediamide Quinoxaline-pyrimidine, thioacetamide Redox/metal chelation activity Complex synthesis

Research Findings and Implications

  • Electronic Effects : The CF₃ group in the target compound and T134 suggests shared advantages in resisting CYP450-mediated metabolism, though this requires experimental validation .
  • Solubility vs. Affinity : Structural modifications like pyrrolidinyl addition (RN: 921924-10-9) prioritize solubility but may compromise target engagement due to steric effects .
  • Heterocycle Impact: Imidazopyridines (cpd S3) and quinoxalines (4a) highlight trade-offs between aromaticity-driven affinity and synthetic complexity .

Notes

  • Limitations : Direct pharmacological or ADME data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.
  • Synthesis : Ethanediamide derivatives often require multi-step routes with catalysts like [TMBSED][Oms]₂, as seen in analogous syntheses .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The trifluoromethylphenyl group enhances its chemical reactivity and specificity towards biological targets. Its molecular formula is C22H32N4O2C_{22}H_{32}N_{4}O_{2}, and it is characterized by a complex structure that influences its biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that the compound can significantly inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity . This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Table 1: Summary of Anti-inflammatory Activity

Activity TypeResultReference
NLRP3 Inflammasome InhibitionSignificant inhibition
IL-1β SecretionReduced without cytotoxicity

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inflammation Modulation : The inhibition of the NLRP3 inflammasome suggests a pathway where the compound reduces inflammatory cytokine production.
  • Potential Interaction with Kinases : Similar compounds have shown activity against various protein kinases involved in cancer and inflammatory pathways .

Case Studies

Several case studies highlight the therapeutic potential of compounds with similar structures:

  • A study demonstrated that modifications to the tetrahydroquinoline core could lead to enhanced anti-inflammatory effects in models of chronic inflammation.
  • Another investigation into derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential applications in oncology.

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